molecular formula C21H22N2O2 B2866468 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide CAS No. 852369-00-7

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2866468
CAS No.: 852369-00-7
M. Wt: 334.419
InChI Key: GAFJWMBHNCSWPK-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound featuring an indole ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core is then functionalized with appropriate substituents to achieve the desired structure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has been investigated for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

. Similar compounds include other indole derivatives and related heterocyclic compounds, each with their own distinct properties and uses.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14(12-13-16-8-4-3-5-9-16)22-21(25)20(24)19-15(2)23-18-11-7-6-10-17(18)19/h3-11,14,23H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJWMBHNCSWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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